molecular formula C22H25N3O3S B2963273 N-(3-methoxybenzyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide CAS No. 950345-65-0

N-(3-methoxybenzyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide

Cat. No.: B2963273
CAS No.: 950345-65-0
M. Wt: 411.52
InChI Key: CEBVHLXTTDNJII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-methoxybenzyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide features a fused cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one core, a seven-membered cycloheptane ring fused with a thienopyrimidine scaffold. The 3-methoxybenzyl propanamide side chain introduces electron-donating methoxy substituents, which may influence both physicochemical properties and biological interactions. Thienopyrimidine derivatives are widely studied for their antimicrobial, anticancer, and kinase inhibitory activities, making structural comparisons critical for understanding structure-activity relationships (SAR) .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-28-15-7-5-6-14(12-15)13-23-19(26)11-10-18-24-21(27)20-16-8-3-2-4-9-17(16)29-22(20)25-18/h5-7,12H,2-4,8-11,13H2,1H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBVHLXTTDNJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CCC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxybenzyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Methoxybenzyl group : This moiety is known for enhancing lipophilicity and biological activity.
  • Cyclohepta-thieno-pyrimidine core : This heterocyclic structure is associated with various pharmacological effects.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of thieno-pyrimidines exhibit significant antimicrobial activity. For instance:

  • A study highlighted the antimicrobial effects of similar thieno-pyrimidine compounds against Gram-positive and Gram-negative bacteria. The derivatives showed Minimum Inhibitory Concentrations (MICs) significantly lower than standard antibiotics like gentamicin .
CompoundTarget BacteriaMIC (µg/mL)Reference
Compound AStaphylococcus aureus0.125
Compound BEscherichia coli0.250
Compound CPseudomonas aeruginosa0.500

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and metabolism.
  • Disruption of Membrane Integrity : The lipophilic nature of the methoxybenzyl group may facilitate membrane penetration, leading to cell lysis.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of synthesized thieno-pyrimidine derivatives. The results indicated that compounds with modifications at the methoxy group exhibited enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli.

Study 2: Molecular Docking Analysis

Molecular docking studies were performed to understand the binding affinity of this compound to bacterial targets. These studies suggested a strong interaction with the active site of bacterial enoyl reductase (InhA), a crucial enzyme in fatty acid biosynthesis .

Comparison with Similar Compounds

Research Findings and Implications

  • SAR insights : Lipophilicity (logP > 4) correlates with membrane permeability in dimethylphenyl analogs, suggesting the target compound’s moderate logP (~4.1) may balance solubility and absorption .
  • Synthetic challenges : Suzuki-Miyaura coupling () and carboxamide coupling () are common for introducing aryl groups, but methoxybenzyl propanamides may require optimized catalytic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.